molecular formula C20H22ClNO4 B268544 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B268544
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: RWXOPEKIMHDOPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide targets BTK, which is a key enzyme in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells derived from CLL and NHL patients. In vivo studies in mouse models have demonstrated that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide reduces tumor growth and prolongs survival in CLL and NHL models. 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines in response to BCR stimulation.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages as a tool for studying BCR signaling and B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in BCR signaling and B-cell biology. However, there are also limitations to using 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments. 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a small molecule inhibitor, which means that it may have off-target effects that could complicate data interpretation. Additionally, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may vary depending on the experimental system used, which could affect the efficacy and toxicity of the compound.

Zukünftige Richtungen

There are several potential future directions for the development and use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to explore the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other therapies for the treatment of B-cell malignancies. For example, 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide could be combined with other inhibitors of BCR signaling or with immunotherapies such as checkpoint inhibitors or CAR-T cells. Another direction is to investigate the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell disorders, such as autoimmune diseases or primary immunodeficiencies. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in different experimental systems and in humans.

Synthesemethoden

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the synthesis of the key intermediate 2-(4-chloro-3-methylphenoxy)acetamide, which is then coupled with 3-(tetrahydro-2-furanylmethoxy)aniline to form the final product. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and NHL patients. In vivo studies in mouse models have demonstrated that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide reduces tumor growth and prolongs survival in CLL and NHL models.

Eigenschaften

Produktname

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C20H22ClNO4

Molekulargewicht

375.8 g/mol

IUPAC-Name

2-(4-chloro-3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-10-17(7-8-19(14)21)26-13-20(23)22-15-4-2-5-16(11-15)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)

InChI-Schlüssel

RWXOPEKIMHDOPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)Cl

Kanonische SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.